molecular formula C9H13NO B1300078 4-Methoxy-2,6-dimethylaniline CAS No. 34743-49-2

4-Methoxy-2,6-dimethylaniline

Cat. No. B1300078
CAS RN: 34743-49-2
M. Wt: 151.21 g/mol
InChI Key: XFMUCDRJXZLSNE-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylaniline is an organic compound with the molecular formula C9H13NO. It has a molecular weight of 151.21 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one methoxy group, and one amino group . The exact mass is 151.10000 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that amines, in general, can undergo a variety of chemical reactions. For instance, 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate .


Physical And Chemical Properties Analysis

This compound has a density of 1.019g/cm3, a boiling point of 268.2ºC at 760mmHg, and a flash point of 122ºC . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research

4-Methoxy-2,6-dimethylaniline: is utilized in pharmaceutical research due to its role as a precursor in the synthesis of various compounds. It’s particularly valuable in the development of small molecule drugs where it can act as a building block for more complex structures. Its derivatives are explored for therapeutic properties, including potential antifungal and antibacterial agents .

Material Science

In material science, This compound contributes to the creation of new polymeric materials. It can be used to synthesize monomers that polymerize into plastics or resins with specific desired properties, such as increased durability or chemical resistance .

Chemical Synthesis

This compound plays a critical role in multistep chemical synthesis processes. It’s often used as an intermediate in the production of dyes, pigments, and other aromatic compounds. Its methoxy and dimethyl groups make it a versatile reagent for electrophilic substitution reactions, which are fundamental in organic synthesis .

Analytical Chemistry

This compound: is significant in analytical chemistry, where it may serve as a standard or reagent in chromatographic analysis. It helps in the identification and quantification of complex mixtures and can be used in methods like HPLC and LC-MS for analyzing the presence of specific substances in samples .

Dye Industry

In the dye industry, This compound is involved in the production and analysis of azo dyes. It’s part of the group of aromatic amines that are monitored due to their potential to form carcinogenic compounds. Its structure allows for the creation of dyes with specific color properties and fastness .

Environmental Studies

Environmental studies utilize This compound to understand the degradation mechanisms of benzene dye intermediates. It’s important in studies focusing on the removal of toxic substances from wastewater and assessing the impact of industrial pollutants on ecosystems .

Safety and Hazards

4-Methoxy-2,6-dimethylaniline is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.

Biochemical Pathways

It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .

properties

IUPAC Name

4-methoxy-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMUCDRJXZLSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956230
Record name 4-Methoxy-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34743-49-2
Record name Benzenamine, 4-methoxy-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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